2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lycopene can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long conjugated polyene chain characteristic of lycopene .
Industrial Production Methods
Industrial production of lycopene often involves extraction from natural sources such as tomatoes. The extraction process typically includes crushing the tomatoes, followed by solvent extraction using organic solvents like hexane. The extracted lycopene is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lycopene undergoes various chemical reactions, including:
Oxidation: Lycopene can be oxidized to form a variety of oxidation products, including epoxides and apo-carotenals.
Reduction: Reduction of lycopene can lead to the formation of dihydrolycopene.
Isomerization: Lycopene can undergo isomerization from the all-trans form to various cis-isomers under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Isomerization: Isomerization can be induced by exposure to light or heat.
Major Products
Oxidation: Epoxides, apo-carotenals.
Reduction: Dihydrolycopene.
Isomerization: Various cis-isomers of lycopene.
Scientific Research Applications
Lycopene has a wide range of scientific research applications:
Mechanism of Action
Lycopene exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Lycopene also modulates various molecular pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Lycopene is unique among carotenoids due to its long, linear structure and high degree of conjugation, which gives it strong antioxidant properties. Similar compounds include:
Properties
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859421 |
Source
|
Record name | psi,psi-Carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-71-7 |
Source
|
Record name | cis-Lycopene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4418-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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